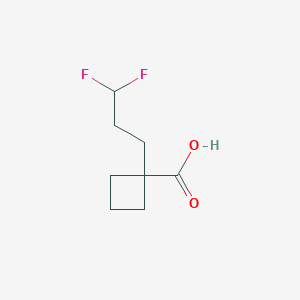
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C8H12F2O2 This compound features a cyclobutane ring substituted with a carboxylic acid group and a 3,3-difluoropropyl group
Preparation Methods
The synthesis of 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-oxocyclobutane precursors.
Fluorination: The cyclobutanones are treated with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source to introduce the difluoropropyl group.
Carboxylation: The resulting intermediate undergoes carboxylation to form the desired this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoropropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-(3,3-Difluoropropyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid: This compound features a trifluoromethyl group instead of a difluoropropyl group, which can lead to different chemical and biological properties.
Cyclobutane-1,3-dicarboxylic acid: This compound has two carboxylic acid groups on the cyclobutane ring, making it structurally different and potentially leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C8H12F2O2 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
1-(3,3-difluoropropyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H12F2O2/c9-6(10)2-5-8(7(11)12)3-1-4-8/h6H,1-5H2,(H,11,12) |
InChI Key |
YMPZXZQJYUIYRM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCC(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6](/img/structure/B12273600.png)
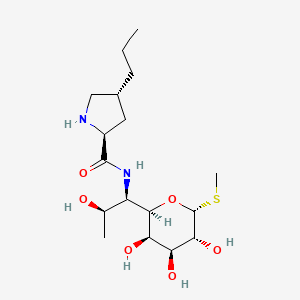
![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
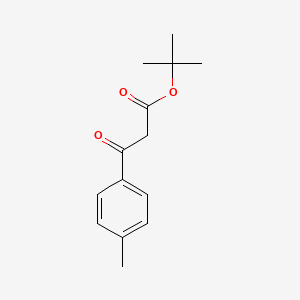
![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)
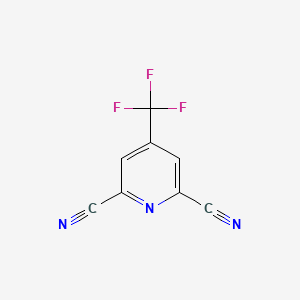
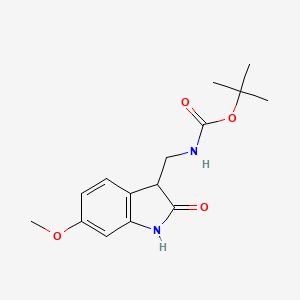
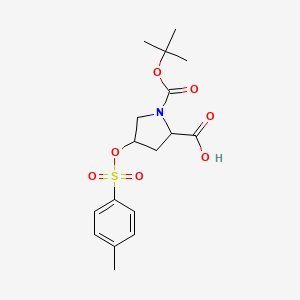
![4,8-Bis(5-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazole](/img/structure/B12273645.png)
![N-methyl-N-{1-[2-(trifluoromethoxy)benzenesulfonyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12273650.png)
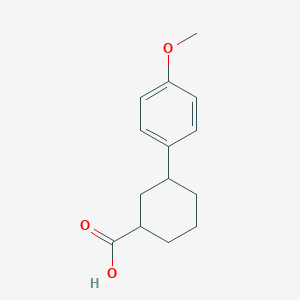

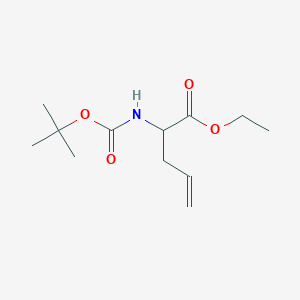
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
